molecular formula C15H22BNO3 B11723908 N-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide

N-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide

Cat. No.: B11723908
M. Wt: 275.15 g/mol
InChI Key: JIMOCIKNQZJHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide: is an organic compound that features both an acetamide group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide typically involves the reaction of 3-methyl-5-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry:

    Suzuki-Miyaura Coupling: Used as a reagent in the formation of carbon-carbon bonds, which is crucial in the synthesis of pharmaceuticals and organic materials.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Industry:

    Material Science: Used in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The compound’s mechanism of action largely depends on the specific chemical reactions it undergoes. In Suzuki-Miyaura coupling, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness: N-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide is unique due to the presence of both an acetamide group and a boronic ester group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H22BNO3/c1-10-7-12(9-13(8-10)17-11(2)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3,(H,17,18)

InChI Key

JIMOCIKNQZJHRD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.